(R)-2-Bromobutanoic acid
Overview
Description
®-2-Bromobutanoic acid is an organic compound with the molecular formula C₄H₇BrO₂ It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Bromobutanoic acid can be synthesized through several methods. One common approach involves the bromination of butanoic acid. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds under controlled conditions to ensure the selective formation of the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-Bromobutanoic acid often involves the same bromination process but on a larger scale. The reaction conditions are optimized for yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: ®-2-Bromobutanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form butanedioic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted under anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed in aqueous or acidic conditions to facilitate the reaction.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxybutanoic acid, 2-cyanobutanoic acid, or 2-aminobutanoic acid.
Reduction: The major product is 2-bromobutanol.
Oxidation: The major product is butanedioic acid.
Scientific Research Applications
®-2-Bromobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Bromobutanoic acid involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atom in the molecule is highly reactive, making it a good leaving group in substitution reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Bromobutanoic acid: The non-chiral version of the compound.
(S)-2-Bromobutanoic acid: The enantiomer of ®-2-Bromobutanoic acid.
2-Chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-Iodobutanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: ®-2-Bromobutanoic acid is unique due to its chiral nature and the specific reactivity of the bromine atom. Its enantiomeric purity makes it valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and other applications where stereochemistry is crucial.
Properties
IUPAC Name |
(2R)-2-bromobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLSKVCTLCIIE-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2681-94-9 | |
Record name | alpha-Bromobutyric acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-bromoglutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-BROMOBUTYRIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1535W1QTHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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